molecular formula C10H16N2 B1399969 1-(Cyclopropylmethyl)piperidine-4-carbonitrile CAS No. 1498744-27-6

1-(Cyclopropylmethyl)piperidine-4-carbonitrile

Cat. No.: B1399969
CAS No.: 1498744-27-6
M. Wt: 164.25 g/mol
InChI Key: XGHUDZWTOSBBHQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H16N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with cyclopropylmethyl bromide in the presence of a base, followed by the introduction of a cyano group at the 4-position of the piperidine ring. The reaction conditions typically include the use of solvents such as tetrahydrofuran or dimethylformamide and bases like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins, leading to desired biological effects.

Comparison with Similar Compounds

    Piperidine-4-carbonitrile: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the piperidine ring.

    4-Cyanopiperidine: Similar structure but without the cyclopropylmethyl substitution.

Uniqueness: 1-(Cyclopropylmethyl)piperidine-4-carbonitrile is unique due to the presence of both the cyclopropylmethyl group and the piperidine ring, which can impart distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHUDZWTOSBBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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